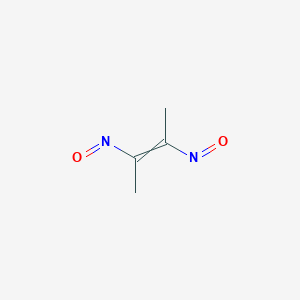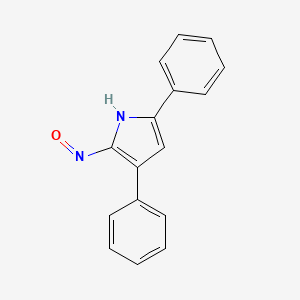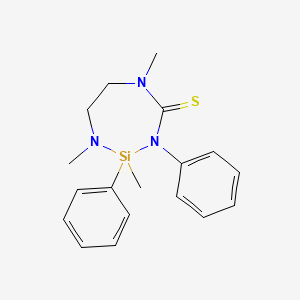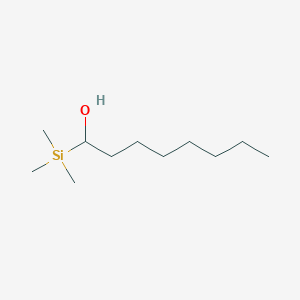
1-Octanol, 1-(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octanol, 1-(trimethylsilyl)-, also known as octyl trimethylsilyl ether, is an organosilicon compound with the molecular formula C11H26OSi. This compound is characterized by the presence of a trimethylsilyl group attached to the oxygen atom of 1-octanol. It is commonly used in organic synthesis and analytical chemistry due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
1-Octanol, 1-(trimethylsilyl)- can be synthesized through the reaction of 1-octanol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds as follows:
C8H17OH+ClSi(CH3)3→C8H17OSi(CH3)3+HCl
The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The product can be purified by distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-Octanol, 1-(trimethylsilyl)- follows similar principles but on a larger scale. The process involves the continuous addition of 1-octanol and trimethylsilyl chloride to a reactor, with efficient mixing and temperature control to optimize yield and purity. The product is then separated and purified using industrial-scale distillation or other separation techniques.
化学反応の分析
Types of Reactions
1-Octanol, 1-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding siloxanes or silanols.
Reduction: Reduction reactions can convert it back to 1-octanol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Siloxanes or silanols.
Reduction: 1-Octanol.
Substitution: Various substituted octanol derivatives depending on the nucleophile used.
科学的研究の応用
1-Octanol, 1-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials, including siloxane-based polymers and coatings.
作用機序
The mechanism by which 1-Octanol, 1-(trimethylsilyl)- exerts its effects is primarily through the modification of molecular structures. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site of 1-octanol. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules. The compound can also interact with molecular targets through hydrophobic interactions, influencing the behavior of biomolecules and materials.
類似化合物との比較
Similar Compounds
1-Octanol: The parent compound without the trimethylsilyl group.
Trimethylsilyl ethers of other alcohols: Such as trimethylsilyl methanol or trimethylsilyl ethanol.
Uniqueness
1-Octanol, 1-(trimethylsilyl)- is unique due to its specific combination of a long alkyl chain and a trimethylsilyl group. This combination imparts distinct hydrophobic and steric properties, making it particularly useful in organic synthesis and material science. Compared to other trimethylsilyl ethers, it offers a balance of reactivity and stability, making it a versatile reagent in various applications.
特性
CAS番号 |
125828-07-1 |
|---|---|
分子式 |
C11H26OSi |
分子量 |
202.41 g/mol |
IUPAC名 |
1-trimethylsilyloctan-1-ol |
InChI |
InChI=1S/C11H26OSi/c1-5-6-7-8-9-10-11(12)13(2,3)4/h11-12H,5-10H2,1-4H3 |
InChIキー |
NXDKPBHBDMGJJZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(O)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


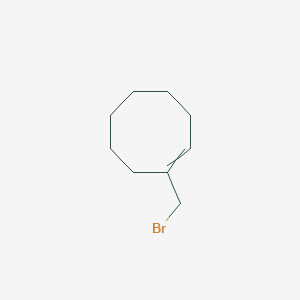
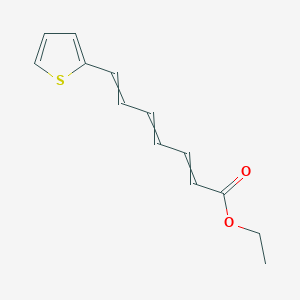
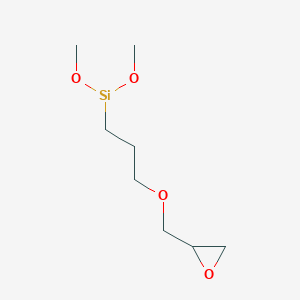
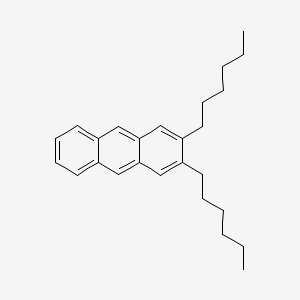
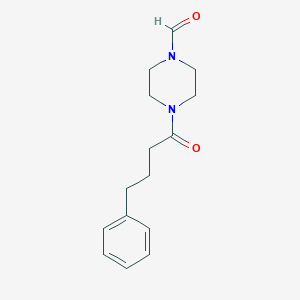
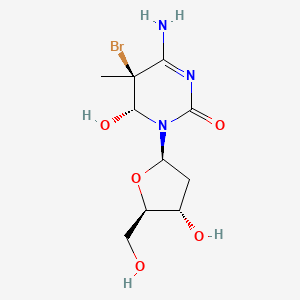
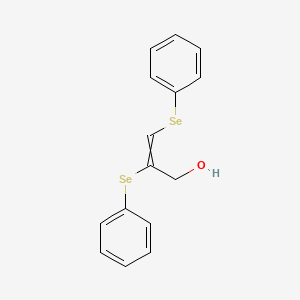
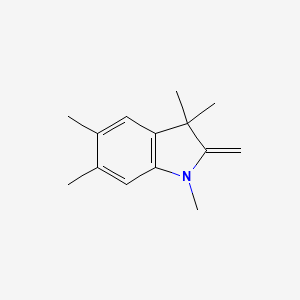
![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
